Hippodamine
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Overview
Description
Hippodamine is a natural product found in Hippodamia convergens with data available.
Scientific Research Applications
Synthesis and Chemical Advancements
- Hippodamine, a defense alkaloid from ladybird beetles, has potential as an agrochemical agent. Enhancements in its synthesis include two-directional homologation by cross metathesis and a tandem reductive amination/double intramolecular Michael addition, yielding a single diastereomer (Newton et al., 2008).
- The first asymmetric total synthesis of (-)-hippodamine was achieved through the construction of its azaphenalene core, featuring chiral piperidine synthesis based on one-pot asymmetric azaelectrocyclization (Fujita et al., 2013).
- Chiral sulfinyl amines were used in a desymmetrization-type process involving an intramolecular aza-Michael reaction for the synthesis of this compound and epi-hippodamine (Guerola et al., 2015).
- A synthesis approach for (±)-epi-hippodamine was developed using nitrone cycloaddition, providing stereochemical control (Adams et al., 1991).
Applications in Ecology and Biochemistry
- This compound's role in predation was studied using gas chromatography–mass spectrometry. Its presence in predators after consuming ladybird eggs indicated its potential as a biomarker for ecological studies (Sloggett et al., 2009).
- The defensive substances of two ladybug species, including this compound, were isolated and characterized, providing insight into chemical ecology and natural defense mechanisms (Ayer et al., 1976).
Spectroscopic Analysis
- The 1H and 13C NMR spectra of this compound and related alkaloids were assigned, enhancing our understanding of their structural properties and aiding in the chemical identification and analysis of these compounds (Lebrun et al., 1999).
Impact on Ladybug Behavior
- The juvenile hormone mimic, Altosid, was shown to stimulate long-term flight behavior in ladybugs and influenced their reproductive development, suggesting a role for this compound in coordinating migration and reproduction (Rankin & Rankin, 1980).
Properties
Molecular Formula |
C13H23N |
---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
(1S,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C13H23N/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11)12/h10-13H,2-9H2,1H3/t10?,11?,12-,13-/m0/s1 |
InChI Key |
MOQNYBQLQBMEKL-TYUFSLCMSA-N |
Isomeric SMILES |
CC1C[C@@H]2CCCC3N2[C@H](C1)CCC3 |
Canonical SMILES |
CC1CC2CCCC3N2C(C1)CCC3 |
Synonyms |
epi-hippodamine hippodamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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